4-Dodecyne

Cobalt Catalysis Allylzincation Internal Alkyne Reactivity

4-Dodecyne (CAS 22058-01-1) is an internal alkyne with the molecular formula C₁₂H₂₂ and a triple bond located at the C4 position of its linear twelve-carbon chain. This specific placement classifies it among a family of dodecyne isomers, including 1-dodecyne, 2-dodecyne, 3-dodecyne, 5-dodecyne, and 6-dodecyne.

Molecular Formula C12H22
Molecular Weight 166.30 g/mol
CAS No. 22058-01-1
Cat. No. B14714105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dodecyne
CAS22058-01-1
Molecular FormulaC12H22
Molecular Weight166.30 g/mol
Structural Identifiers
SMILESCCCCCCCC#CCCC
InChIInChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-7,9,11-12H2,1-2H3
InChIKeyRVIMTVIYJAEION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dodecyne (CAS 22058-01-1): Procurement and Technical Baseline for an Internal Alkyne


4-Dodecyne (CAS 22058-01-1) is an internal alkyne with the molecular formula C₁₂H₂₂ and a triple bond located at the C4 position of its linear twelve-carbon chain [1]. This specific placement classifies it among a family of dodecyne isomers, including 1-dodecyne, 2-dodecyne, 3-dodecyne, 5-dodecyne, and 6-dodecyne. As a member of the alkyne family, it is characterized by a carbon-carbon triple bond, which imparts a high degree of reactivity compared to its saturated counterparts [2]. The compound is typically supplied as a colorless liquid with a molecular weight of 166.30 g/mol and a typical purity of 95% for research applications . It finds utility as a chemical building block in organic synthesis, particularly in the formation of complex molecules and as a precursor to specialty chemicals .

Why Internal Alkyne Position Matters: Limitations of 4-Dodecyne Substitution with Terminal or Other Isomers


Substituting 4-dodecyne with a generic 'dodecyne' or even a specific terminal isomer like 1-dodecyne is scientifically invalid without rigorous validation. The position of the carbon-carbon triple bond fundamentally alters the molecule's electronic and steric properties. This positional isomerism dictates differential reactivity in key transformations, including metal-catalyzed coupling reactions, cycloadditions, and hydrogenation [1]. For example, 4-dodecyne, as an internal alkyne, does not possess the acidic terminal proton characteristic of 1-alkynes, rendering it unreactive in certain base-catalyzed deprotonation pathways essential for reactions like the Glaser coupling or Sonogashira reaction [2]. Consequently, a reaction or process optimized for an internal alkyne's unique profile will not perform as expected with a terminal alkyne and vice versa, directly impacting synthetic yield, product purity, and the viability of the final application [3]. This guide provides the necessary quantitative context to justify the selection of 4-dodecyne over its close analogs.

Quantitative Differentiation of 4-Dodecyne: Evidence-Based Guide for Procurement and Selection


Reduced Reactivity in Allylzincation Compared to 1-Aryl-1-Alkynes: A Class-Level Reactivity Benchmark

In cobalt-catalyzed allylzincation reactions, internal alkynes like 6-dodecyne exhibit significantly lower reactivity compared to 1-aryl-1-alkynes. This provides a class-level inference for 4-dodecyne's expected behavior in similar transition-metal-catalyzed transformations [1]. This lower reactivity can be strategically leveraged for chemoselectivity in complex molecule synthesis where an aryl-alkyne might undergo an undesired side reaction.

Cobalt Catalysis Allylzincation Internal Alkyne Reactivity

Isomerization Equilibrium and Kinetic Distinction from Terminal Alkynes

The 'alkyne zipper' reaction, which isomerizes non-terminal alkynes to terminal ones, highlights the thermodynamic and kinetic differences between internal and terminal alkynes. While specific data for 4-dodecyne is not available, class-level studies show that long-chain internal alkynes are less favored at equilibrium. For instance, isomerization of a long-chain terminal alkyne yields a 95–97:5–3 mixture of terminal:internal alkyne, indicating a strong thermodynamic preference for the terminal position [1]. Furthermore, the isomerization rate can be influenced by chain branching, with an iso-branched terminal alkyne isomerizing approximately twice as fast as a straight-chain terminal alkyne under identical strong base conditions [1]. This supports the concept that 4-dodecyne can be converted to 1-dodecyne, but the reverse process is both kinetically slow and thermodynamically uphill, necessitating its use as a distinct starting material.

Alkyne Zipper Reaction Isomerization Kinetics Base-Mediated Rearrangement

Gas Chromatographic Retention Index (Kovats) on Non-Polar Phase for Isomer Identification

The Kovats Retention Index (RI) provides a robust, system-independent metric for compound identification and is crucial for distinguishing between dodecyne isomers in complex mixtures. For 4-dodecyne on a standard non-polar OV-101 column, the reported RI is 1229 [1]. While the exact RI for other dodecyne isomers may vary slightly based on the stationary phase, this value serves as a definitive chromatographic signature. This quantitative metric is essential for analytical chemists to confirm the identity and purity of a 4-dodecyne sample, differentiating it from other positional isomers like 1-dodecyne, 2-dodecyne, or 5-dodecyne which would elute at different times [2].

Analytical Chemistry Gas Chromatography Retention Index Isomer Separation

Physicochemical Property Comparison Across Dodecyne Isomers

Computational predictions and reported data reveal subtle but quantifiable differences in physicochemical properties among dodecyne isomers, which can influence handling, formulation, and reactivity. For 4-dodecyne, the boiling point is predicted at 219.0 °C, with a density of 0.792 g/cm³ and a LogP of 4.15-6.60 [1]. In comparison, 5-dodecyne is predicted to have a boiling point of 219.0±8.0 °C, with a vapor pressure of 0.2±0.2 mmHg at 25 °C [2]. These subtle differences, particularly in lipophilicity (LogP), can impact partitioning in biphasic systems or membrane permeability in biological assays. The consistent molecular weight of 166.30 g/mol across all dodecyne isomers underscores that differentiation is based solely on structural and property nuances.

Physical Chemistry Property Prediction Isomer Comparison

Validated Application Scenarios for 4-Dodecyne Based on Differential Evidence


Precursor in the Synthesis of Specialty Lubricant Base Stocks via Aromatization

4-Dodecyne can be utilized as a starting material in the synthesis of alkylaromatic lubricant base stocks. As described in U.S. Patent 5,055,626, long-chain alkynes, including dodecyne, are reacted over a reduced Group VIB metal oxide catalyst to produce n-alkyl substituted benzene products [1]. The resulting materials exhibit excellent thermal and oxidative stability, making them suitable for high-performance lubricants and viscosity improvers. The internal alkyne structure of 4-dodecyne may influence the cyclization and oligomerization pathways, potentially leading to a different distribution of alkylaromatic isomers compared to a terminal alkyne like 1-dodecyne. This can be leveraged to fine-tune the final lubricant's viscosity index, pour point, and thermal stability [1].

Chromatographic Standard for Analytical Method Development and Isomer Differentiation

The distinct Kovats Retention Index (RI) of 1229 on an OV-101 column makes 4-dodecyne a valuable reference standard in gas chromatography (GC) [2]. Analytical chemists can use this well-defined RI to confirm the identity of 4-dodecyne in complex mixtures, such as those found in petrochemical analysis, environmental monitoring, or the analysis of reaction byproducts. By comparing the retention time of an unknown peak to that of a 4-dodecyne standard under identical conditions, labs can reliably differentiate it from other dodecyne isomers, which is critical for accurate quantification and method validation [2].

Building Block for Internal Alkyne-Specific Click Chemistry and Metal-Catalyzed Transformations

4-Dodecyne serves as a specific substrate for exploring the scope and limitations of metal-catalyzed reactions that are sensitive to alkyne substitution patterns. As a representative internal alkyne, its reduced reactivity in cobalt-catalyzed allylzincation, compared to 1-aryl-1-alkynes, provides a benchmark for assessing catalyst activity and selectivity [3]. This makes it a useful probe in reaction development and a building block in organic synthesis where a less reactive alkyne partner is required to achieve chemoselectivity. Its lack of a terminal proton also precludes unwanted side reactions common with terminal alkynes, offering a cleaner route to specific alkenylzinc intermediates [3].

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